molecular formula C17H22N4O4 B2592440 N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899748-55-1

N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

Cat. No. B2592440
M. Wt: 346.387
InChI Key: KMXJJCJVXAIXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as APO, is a compound that has gained attention in the scientific community due to its potential applications in various fields. APO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

Kappa-Opioid Receptor Antagonism : A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) highlights its high affinity as a kappa-opioid receptor (KOR) antagonist. This compound exhibited potential for treating depression and addiction disorders, demonstrating antidepressant-like efficacy and the ability to attenuate stress-related behaviors and cocaine-seeking behavior in mice models (Grimwood et al., 2011).

Chemical Synthesis and Structural Studies

Microwave-Assisted Synthesis : Research on the synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives utilized microwave-assisted condensation, showcasing the method's efficiency in producing compounds with potential antimicrobial activity. This highlights the compound's relevance in synthesizing new chemical entities with biological importance (Ghazzali et al., 2012).

Titanium-Mediated Synthesis of Enamides : A method involving direct titanium-mediated conversion of ketones into enamides, presenting an innovative approach for preparing N-acyl enamides, underlines the utility of such compounds in organic synthesis. This showcases the chemical versatility and application in synthesizing complex structures (Reeves et al., 2012).

Applications in Material Science and Biochemistry

Vanadium Compounds Interaction : The interaction of vanadium(III) and oxovanadium(IV/V) with compounds containing the amide functionality was explored, indicating the significance of vanadium-amide oxygen bond in the structural and magnetic properties of these complexes. This research could be relevant to the development of materials or catalysts based on similar structural frameworks (Soulti et al., 1998).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-12(22)19-13-5-2-6-14(11-13)20-17(25)16(24)18-8-4-10-21-9-3-7-15(21)23/h2,5-6,11H,3-4,7-10H2,1H3,(H,18,24)(H,19,22)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXJJCJVXAIXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

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